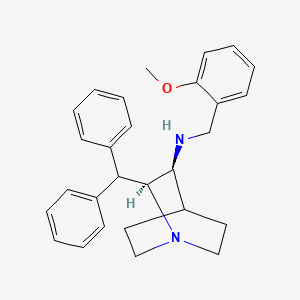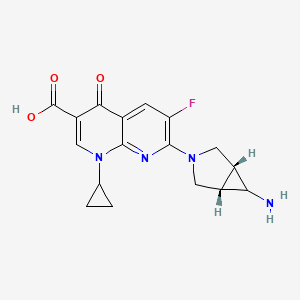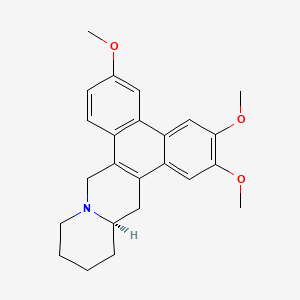
クリプトプレウリン
説明
Cryptopleurine is an organic heteropentacyclic compound that is (14aR)-11,12,13,14,14a,15-hexahydro-9H-dibenzo [f,h]pyrido [1,2-b]isoquinoline substituted at positions 2, 3 and 6 by methoxy groups . It has a role as a protein synthesis inhibitor, an antineoplastic agent, and an antiviral agent . It is an alkaloid, an organic heteropentacyclic compound, an aromatic ether, and an alkaloid antibiotic .
Synthesis Analysis
The total synthesis of Cryptopleurine has been achieved in 8 steps from commercially available 2-pyridinecarboxaldehyde and epoxide derived from methyl eugenol . The key intermediate 5 enables the divergent synthesis of Cryptopleurine derivatives by late-stage installation of various substituents on the C-ring .
Molecular Structure Analysis
The molecular formula of Cryptopleurine is C24H27NO3 . The IUPAC name is (14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro [9,10-b]quinolizine .
Chemical Reactions Analysis
The synthesis of Cryptopleurine involves several key steps including an alkyne hydration and a chromium carbene complex-based net [5+5]-cycloaddition step . Alkyne hydration was accompanied by racemization of the resulting β-aminoketone under most of the conditions examined, and successful minimization of this side reaction was achieved through careful pH control and choice of metal additive . Final ring closure involves a Bischler-Napieralski reaction using a carbamate (antofine) or urea (cryptopleurine) precursor .
科学的研究の応用
クリプトプレウリン:科学研究における応用に関する包括的な分析
1. 癌治療におけるNF-κB活性化の阻害 クリプトプレウリンは、癌細胞の増殖と生存において重要な役割を果たすNF-κB経路の強力な阻害剤として同定されています。 研究によると、クリプトプレウリンはTNF-α誘導性NF-κB活性を阻害することが示されており、癌治療における可能性を示唆しています .
炎症性疾患の抑制: クリプトプレウリンの抗炎症作用は、NF-κBシグナル伝達経路を標的とする能力に関連しています。 これは、クリプトプレウリンが治療薬として役立つ可能性のある炎症性疾患の治療に影響を与えます .
3. 癌細胞株に対する選択的細胞毒性 クリプトプレウリンアナログは、KB、KBvin、Huh 7などのさまざまな癌細胞株に対して中等度の選択性を示しています。 これは、クリプトプレウリンとその誘導体は、特定の抗癌活性のために調整できることを示唆しています .
効力のための構造要件: クリプトプレウリンアナログに関する研究は、さまざまな細胞株に対する強力な細胞毒性活性に必要な構造要件に関する洞察を提供してきました。 この情報は、より効果的な抗癌剤の設計に不可欠です .
全合成と誘導体の開発: クリプトプレウリンとその誘導体の全合成は、鈴木-宮浦クロスカップリングなどの高度な化学プロセスを通じて達成されています。 これは、クリプトプレウリン構造に基づく新薬の開発の可能性を開きます .
作用機序
Target of Action
Cryptopleurine primarily targets the nuclear factor-κB (NF-κB) transcription factors . These transcription factors control many physiological processes, including inflammation, immunity, and the development and progression of cancer .
Mode of Action
Cryptopleurine interacts with its target, NF-κB, by suppressing its activation. This suppression is achieved through the inhibition of IκB kinase (IKK) activation, which in turn blocks the phosphorylation and degradation of the inhibitor of NF-κB alpha (IκBα). This prevents the nuclear translocation and DNA-binding activity of p65 .
Biochemical Pathways
The suppression of NF-κB by cryptopleurine affects several signaling pathways. It has a potent inhibitory effect on the NF-κB signaling pathway in both HepG2 and HEK-293 cell lines . It also influences the AP-1 and CRE signaling pathways .
Result of Action
The suppression of NF-κB by Cryptopleurine leads to the down-regulation of gene products involved in inflammation, cell survival, proliferation, invasion, and angiogenesis . This results in the inhibition of inflammation, proliferation, and invasion, as well as the potentiation of apoptosis .
Action Environment
It’s known that the effects of cryptopleurine on the nf-κb activation pathway can be induced by various stimuli including tnf-α, pma, and lps .
将来の方向性
Cryptopleurine exhibits low nanomolar levels of in vitro activity against a variety of tumor cell lines . Therefore, it could potentially be effective anticancer agents if the neurotoxicity issue can be overcome . There has thus been tremendous interest by various research groups in the production of analogs that show higher polarity and thus lesser ability to penetrate the blood-brain barrier .
生化学分析
Biochemical Properties
Cryptopleurine interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The specific biochemical properties of cryptopleurine have not been systematically evaluated .
Cellular Effects
Cryptopleurine has been shown to suppress the NF-κB activation pathway, leading to the inhibition of inflammation, proliferation, and invasion, as well as potentiation of apoptosis . It achieves this by inhibiting IκB kinase (IKK) activation, thereby blocking the phosphorylation and degradation of the inhibitor of NF-κB alpha (IκBα) and the nuclear translocation and DNA-binding activity of p65 .
Molecular Mechanism
The molecular mechanism of cryptopleurine involves the suppression of the NF-κB activation pathway . This is achieved through the inhibition of IκB kinase (IKK) activation, which in turn blocks the phosphorylation and degradation of the inhibitor of NF-κB alpha (IκBα) and the nuclear translocation and DNA-binding activity of p65 .
特性
IUPAC Name |
(14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-26-16-7-8-17-19(11-16)21-13-24(28-3)23(27-2)12-20(21)18-10-15-6-4-5-9-25(15)14-22(17)18/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHYSOGXGSUUIJ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075414 | |
| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
482-22-4 | |
| Record name | (14aR)-11,12,13,14,14a,15-Hexahydro-2,3,6-trimethoxy-9H-phenanthro[9,10-b]quinolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptopleurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryptopleurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRYPTOPLEURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZK58H75B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cryptopleurine primarily targets the 40S ribosomal subunit, specifically ribosomal protein S14/rp59 [, , , , , ]. This interaction inhibits the elongation phase of protein synthesis [, , , ]. Further research indicates that Cryptopleurine also disrupts the NF-κB activation pathway by inhibiting IκB kinase (IKK) activation []. This prevents the phosphorylation and degradation of IκBα, blocking the nuclear translocation and DNA-binding activity of p65 []. Consequently, Cryptopleurine downregulates the expression of gene products involved in inflammation, cell survival, proliferation, invasion, and angiogenesis [, , ].
A: Cryptopleurine is a phenanthroquinolizidine alkaloid with the molecular formula C24H27O3N and a molecular weight of 377.47 g/mol [, ]. Detailed spectroscopic data, including NMR and mass spectrometry analyses, can be found in publications focusing on its isolation, structural elucidation, and synthesis [, , , , , , , , ].
A: While specific information on material compatibility is limited in the provided research, Cryptopleurine's stability under various conditions is a crucial aspect for its formulation and potential therapeutic applications [, ]. Studies focusing on optimizing formulation strategies to improve its stability, solubility, and bioavailability would be beneficial.
A: The provided research does not indicate any catalytic properties for Cryptopleurine. Its primary mode of action revolves around inhibiting protein synthesis and interfering with signaling pathways [, , , , ].
A: Yes, computational chemistry has been employed to study Cryptopleurine and its analogs. Specifically, studies have utilized calculated electronic circular dichroism spectra to establish the absolute configurations of Cryptopleurine derivatives []. Further exploration of computational methods, such as molecular docking and QSAR modeling, could provide valuable insights into its interactions with biological targets and guide the development of novel analogs with improved pharmacological properties [, , ].
A: Structure-activity relationship (SAR) studies are crucial for understanding the influence of specific structural features on Cryptopleurine's activity [, , , , ]. For example, modifications to the E ring of the quinolizidine moiety impact potency and selectivity towards different signaling pathways, such as NF-κB, AP-1, and CRE []. Additionally, researchers have synthesized various analogs, including thienoquinolizidine derivatives, (epi-)benzo analogs, and those with E-ring hydroxylations and expansions, to explore their antiproliferative activity and selectivity profiles [, , ].
A: Information regarding the stability and formulation of Cryptopleurine is limited in the provided research [, ]. Further investigation into suitable formulations and strategies to improve its stability, solubility, and bioavailability is necessary for its potential therapeutic applications.
ANone: While the provided research does not explicitly detail SHE regulations for Cryptopleurine, adherence to standard laboratory safety procedures and responsible handling practices for potent cytotoxic compounds are essential.
ANone: Detailed information about the absorption, distribution, metabolism, and excretion (ADME) of Cryptopleurine is limited in the provided research. Further studies are needed to establish its pharmacokinetic profile, which is crucial for understanding its in vivo behavior and optimizing its therapeutic potential.
A: Resistance to Cryptopleurine in yeast is attributed to mutations in the CRY1 gene, which encodes ribosomal protein rp59 [, , , ]. Cross-resistance has been observed between Cryptopleurine, emetine, tylocrebrine, and tubulosine, suggesting a common binding site on the ribosome [, , , ]. Notably, Cryptopleurine-resistant mutants do not exhibit cross-resistance to other protein synthesis inhibitors like cycloheximide, trichodermin, anisomycin, pactamycin, and sparsomycin, indicating distinct mechanisms of action [].
A: Cryptopleurine is known to be toxic, exhibiting potent cytotoxicity and even vesicant activity []. While specific toxicity data is limited in the provided research, its potent biological activity warrants careful handling and further investigation into its safety profile.
A: The research on Cryptopleurine spans several decades, starting with its initial isolation and structural characterization []. Key milestones include the identification of its target as the ribosome and its mechanism of action as a protein synthesis inhibitor [, , , , ]. Subsequent research unveiled its interaction with the NF-κB pathway and its potential as an anticancer agent [, , , ]. More recently, synthetic efforts have focused on developing analogs with improved pharmacological profiles and exploring SAR [, , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



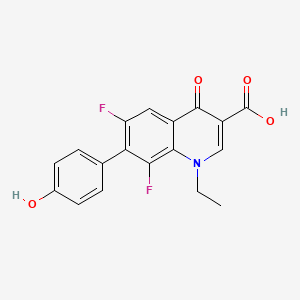
![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)
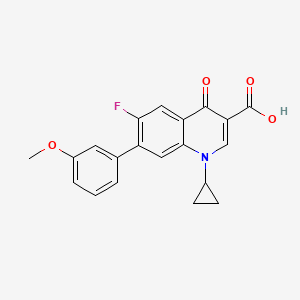
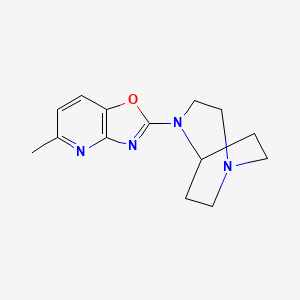

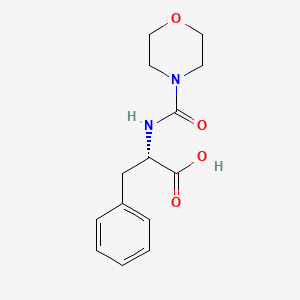
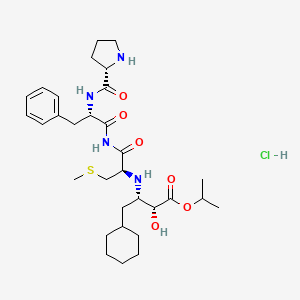
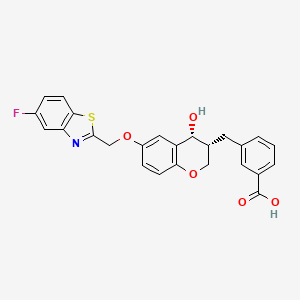
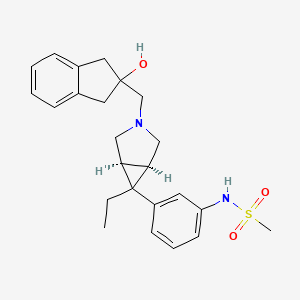
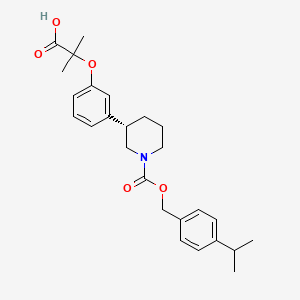
![1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-](/img/structure/B1669577.png)
